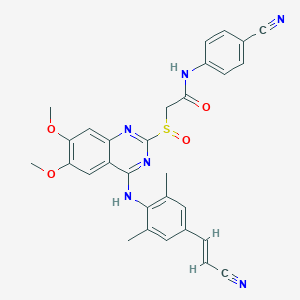

HIV-1 inhibitor-23

Description

Properties

Molecular Formula |

C30H26N6O4S |

|---|---|

Molecular Weight |

566.6 g/mol |

IUPAC Name |

2-[4-[4-[(E)-2-cyanoethenyl]-2,6-dimethylanilino]-6,7-dimethoxyquinazolin-2-yl]sulfinyl-N-(4-cyanophenyl)acetamide |

InChI |

InChI=1S/C30H26N6O4S/c1-18-12-21(6-5-11-31)13-19(2)28(18)35-29-23-14-25(39-3)26(40-4)15-24(23)34-30(36-29)41(38)17-27(37)33-22-9-7-20(16-32)8-10-22/h5-10,12-15H,17H2,1-4H3,(H,33,37)(H,34,35,36)/b6-5+ |

InChI Key |

BXNBZWBCCYYYDM-AATRIKPKSA-N |

Isomeric SMILES |

CC1=CC(=CC(=C1NC2=NC(=NC3=CC(=C(C=C32)OC)OC)S(=O)CC(=O)NC4=CC=C(C=C4)C#N)C)/C=C/C#N |

Canonical SMILES |

CC1=CC(=CC(=C1NC2=NC(=NC3=CC(=C(C=C32)OC)OC)S(=O)CC(=O)NC4=CC=C(C=C4)C#N)C)C=CC#N |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of Nevirapine, a Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitor

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the mechanism of action of Nevirapine, a first-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. For the purpose of this document, Nevirapine will be considered as a representative compound analogous to "HIV-1 inhibitor-23." This guide will detail the molecular interactions, kinetic parameters of inhibition, and the experimental methodologies used to elucidate its function. It is intended for an audience of researchers, scientists, and professionals involved in the field of antiviral drug development.

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge. The viral enzyme reverse transcriptase (RT) is a cornerstone of antiretroviral therapy, responsible for converting the viral RNA genome into double-stranded DNA, a critical step for viral replication and integration into the host genome.[1] Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of allosteric inhibitors that bind to a site distinct from the active site of the enzyme.[2][3] Nevirapine was the first NNRTI to be approved for clinical use and serves as a crucial tool for understanding the mechanism of this class of inhibitors.[4]

Mechanism of Action of Nevirapine

Nevirapine functions as a non-competitive inhibitor of HIV-1 reverse transcriptase.[2][5] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), Nevirapine does not compete with the natural deoxynucleoside triphosphate (dNTP) substrates.[6] Instead, it binds to a hydrophobic pocket located in the p66 subunit of the enzyme, approximately 10 Å away from the polymerase active site.[1][3][7] This binding pocket is often referred to as the NNRTI binding pocket (NNIBP).

The binding of Nevirapine to the NNIBP induces a conformational change in the reverse transcriptase enzyme.[2][8] This allosteric effect alters the spatial arrangement of key residues within the polymerase active site, including the catalytically crucial "primer grip".[1][9] The displacement of the primer grip leads to a repositioning of the 3'-end of the DNA primer, distorting the dNTP binding site and ultimately halting DNA synthesis.[1][9]

The following diagram illustrates the inhibitory pathway of Nevirapine on HIV-1 Reverse Transcriptase:

Quantitative Inhibition Data

The inhibitory potency of Nevirapine against HIV-1 reverse transcriptase has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to measure its efficacy.

| Enzyme Type | Assay Type | IC50 (µM) | Reference |

| Wild-Type HIV-1 RT | Cell-based | 0.046 - 0.286 | [10] |

| Wild-Type HIV-1 RT | Polymerase Inhibition | ~0.060 | [11] |

| K103N Mutant RT | Cell-based | 2.162 - 13.442 | [10] |

| Y181C Mutant RT | Cell-based | 3.91 - 24.31 | [10] |

| Y188L Mutant RT | Cell-based | 20.7 - 128.7 | [10] |

| G190A Mutant RT | Cell-based | 3.45 - 21.45 | [10] |

Note: The IC50 values can vary depending on the specific experimental conditions, including the cell line or the specific template-primer used in enzymatic assays. The emergence of resistance mutations, such as K103N, Y181C, Y188L, and G190A, significantly reduces the susceptibility of HIV-1 RT to Nevirapine, as indicated by the increased IC50 values.[10][12]

Detailed Experimental Protocols

The characterization of Nevirapine's inhibitory activity relies on robust in vitro and cell-based assays. Below are detailed methodologies for key experiments.

HIV-1 Reverse Transcriptase Polymerase Inhibition Assay

This assay directly measures the ability of Nevirapine to inhibit the DNA polymerase activity of purified HIV-1 RT.

Materials:

-

Purified recombinant HIV-1 Reverse Transcriptase

-

Poly(rA)/oligo(dT) template-primer

-

[³H]-dTTP (tritiated deoxythymidine triphosphate)

-

Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.8, 60 mM KCl, 10 mM MgCl₂, 1 mM DTT)

-

Nevirapine stock solution (in DMSO)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, poly(rA)/oligo(dT) template-primer, and [³H]-dTTP.

-

Add varying concentrations of Nevirapine (or DMSO as a vehicle control) to the reaction mixture.

-

Initiate the reaction by adding the purified HIV-1 RT enzyme.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding cold 10% TCA.

-

Precipitate the newly synthesized radiolabeled DNA on ice.

-

Collect the precipitate by filtering the reaction mixture through glass fiber filters.

-

Wash the filters with 5% TCA and ethanol to remove unincorporated [³H]-dTTP.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each Nevirapine concentration relative to the control and determine the IC50 value.

Cell-Based Antiviral Assay

This assay assesses the ability of Nevirapine to inhibit HIV-1 replication in a cellular context.

Materials:

-

Human T-lymphoid cell line (e.g., MT-4, CEM)

-

HIV-1 laboratory strain (e.g., IIIB, NL4-3)

-

Cell culture medium (e.g., RPMI 1640 with 10% fetal bovine serum)

-

Nevirapine stock solution

-

p24 antigen ELISA kit or a reporter virus system (e.g., luciferase)

-

96-well cell culture plates

Procedure:

-

Seed the T-lymphoid cells in a 96-well plate.

-

Prepare serial dilutions of Nevirapine in the cell culture medium and add them to the cells.

-

Infect the cells with a known amount of HIV-1.

-

Incubate the infected cells at 37°C in a CO₂ incubator for a period of 3-7 days.

-

After the incubation period, measure the extent of viral replication. This can be done by:

-

Quantifying the amount of p24 capsid protein in the cell supernatant using an ELISA kit.

-

Measuring the activity of a reporter gene (e.g., luciferase) if a reporter virus was used.

-

-

Calculate the percentage of inhibition of viral replication for each Nevirapine concentration compared to the untreated infected control.

-

Determine the EC50 (half-maximal effective concentration) value.

The following diagram outlines a typical experimental workflow for characterizing an HIV-1 RT inhibitor:

Conclusion

Nevirapine, as a representative of the NNRTI class of HIV-1 inhibitors, provides a clear example of allosteric inhibition. Its mechanism of action, involving binding to a non-catalytic site and inducing a conformational change that inactivates the enzyme, has been a cornerstone in the development of combination antiretroviral therapies. Understanding the quantitative aspects of its inhibitory activity and the detailed experimental protocols for its characterization is essential for the ongoing efforts to develop new and more potent antiretroviral agents that can overcome the challenge of drug resistance.

References

- 1. HIV-1 Reverse Transcriptase in Complex with Nevirapine - Proteopedia, life in 3D [proteopedia.org]

- 2. What is the mechanism of Nevirapine? [synapse.patsnap.com]

- 3. Nevirapine - Wikipedia [en.wikipedia.org]

- 4. Nevirapine: a review of its use in the prevention and treatment of paediatric HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nevirapine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Insights into HIV-1 Reverse Transcriptase (RT) Inhibition and Drug Resistance from Thirty Years of Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. HIV-1 reverse transcriptase complex with DNA and nevirapine reveals nonnucleoside inhibition mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. hivclinic.ca [hivclinic.ca]

- 11. Discovery of Novel Inhibitors of HIV-1 Reverse Transcriptase Through Virtual Screening of Experimental and Theoretical Ensembles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nevirapine resistance mutations of human immunodeficiency virus type 1 selected during therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Cytotoxicity Profile of HIV-1 Inhibitor-23: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro cytotoxicity profile of HIV-1 inhibitor-23, a novel non-nucleoside reverse transcriptase inhibitor (NNRTI). This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new antiretroviral agents.

Introduction

HIV-1 inhibitor-23, also identified as compound 12a, is a diarylpyrimidine (DAPY) derivative developed through a fragment hopping-based approach.[1] This class of compounds is designed to address the cytotoxicity issues associated with earlier NNRTIs like Etravirine and Rilpivirine.[1] Preclinical evaluation of HIV-1 inhibitor-23 has demonstrated potent anti-HIV-1 activity, particularly against the wild-type virus and the K103N mutant strain, which is a common resistance mutation.[1] A critical aspect of the preclinical assessment of any new drug candidate is its safety profile, with in vitro cytotoxicity studies providing the initial indication of a compound's potential for cellular toxicity.

Core Concepts in Cytotoxicity Assessment

The evaluation of a compound's cytotoxicity is fundamental to drug development. It determines the concentration at which a substance becomes toxic to cells, a crucial parameter for establishing a therapeutic window. Key metrics in this assessment include:

-

CC50 (50% Cytotoxic Concentration): This is the concentration of a compound that results in the death of 50% of the cells in a culture over a specific exposure period. A higher CC50 value indicates lower cytotoxicity.

-

IC50 (50% Inhibitory Concentration): This is the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function, such as viral replication.

-

Selectivity Index (SI): Calculated as the ratio of CC50 to IC50 (SI = CC50 / IC50), this index provides a measure of a compound's specificity for its intended target versus its toxicity to host cells. A higher SI is desirable, indicating that the compound is effective at concentrations far below those at which it becomes toxic.

Quantitative Cytotoxicity Data

The following table summarizes the known quantitative cytotoxicity and antiviral activity data for HIV-1 inhibitor-23. To date, published data on the cytotoxicity of this specific inhibitor is limited to the MT-4 human T-cell leukemia cell line.

| Cell Line | Compound | CC50 (μM) | EC50 (nM) vs. HIV-1 WT | EC50 (nM) vs. HIV-1 K103N | Selectivity Index (SI) vs. WT | Selectivity Index (SI) vs. K103N | Reference |

| MT-4 | HIV-1 inhibitor-23 (12a) | > 221 | 24.9 | 10.4 | > 8875 | > 21250 | [1] |

WT: Wild-Type

The data indicates that HIV-1 inhibitor-23 exhibits low cytotoxicity in MT-4 cells, with a CC50 value greater than 221 μM.[1] This, coupled with its potent antiviral activity in the nanomolar range, results in a high selectivity index, suggesting a favorable in vitro safety profile.[1] Further studies on a broader range of human cell lines, including primary cells and cell lines from different tissues, would be beneficial to establish a more comprehensive cytotoxicity profile.

Experimental Protocols

The determination of the 50% cytotoxic concentration (CC50) is typically performed using cell-based assays that measure cell viability or membrane integrity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity as an indicator of cell viability.

MTT Assay Protocol for CC50 Determination

This protocol outlines a general procedure for determining the CC50 of a test compound in an adherent or suspension cell line.

Materials:

-

Test compound (e.g., HIV-1 inhibitor-23)

-

Cell line of interest (e.g., MT-4, HeLa, CEM)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

96-well microtiter plates

-

Multichannel pipette

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

For adherent cells, seed the 96-well plates with cells at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

For suspension cells, such as MT-4, seed at a density of 20,000-50,000 cells per well.

-

Incubate the plates for 24 hours to allow cells to attach (for adherent cells) or stabilize.

-

-

Compound Addition:

-

Prepare serial dilutions of the test compound in complete culture medium. A typical concentration range might be from 0.1 µM to 500 µM.

-

Remove the old medium from the wells (for adherent cells) and add 100 µL of the medium containing the different concentrations of the test compound. For suspension cells, add the compound directly to the existing medium.

-

Include control wells containing cells with medium only (cell control) and wells with medium only (background control).

-

Incubate the plates for a period that is relevant to the intended therapeutic use, typically 48-72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plates for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.

-

-

Formazan Solubilization:

-

For adherent cells, carefully remove the medium containing MTT.

-

Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

For suspension cells, the solubilization solution can be added directly to the wells.

-

Mix gently by pipetting or shaking to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Subtract the average absorbance of the background control wells from all other absorbance readings.

-

Calculate the percentage of cell viability for each compound concentration relative to the cell control (untreated cells), which is set to 100% viability.

-

Plot the percentage of cell viability against the logarithm of the compound concentration.

-

The CC50 value is determined from the resulting dose-response curve using non-linear regression analysis.

-

Visualizations

Experimental Workflow for Cytotoxicity Assay

Caption: Workflow of a typical MTT-based cytotoxicity assay.

Signaling Pathway Context: NNRTI Mechanism of Action

While not directly a cytotoxicity pathway, understanding the mechanism of action of HIV-1 inhibitor-23 provides context for its therapeutic activity. As an NNRTI, it targets the HIV-1 reverse transcriptase enzyme.

Caption: Mechanism of action of NNRTIs like HIV-1 inhibitor-23.

Conclusion

HIV-1 inhibitor-23 demonstrates a promising in vitro cytotoxicity profile in MT-4 cells, characterized by a high CC50 value and a correspondingly high selectivity index. This suggests that the compound has a wide therapeutic window in this cell line. To build a more complete understanding of its safety profile, further cytotoxicity studies in a diverse panel of human cell lines, including primary peripheral blood mononuclear cells (PBMCs) and cell lines derived from various organs, are warranted. The experimental protocols and conceptual frameworks provided in this guide offer a basis for conducting and interpreting such essential preclinical safety assessments.

References

In-Depth Technical Guide to the Physicochemical and Biological Properties of HIV-1 Inhibitor-23

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical and biological properties of HIV-1 inhibitor-23, a novel and potent non-nucleoside reverse transcriptase inhibitor (NNRTI). Identified as compound 12a in the primary literature, this diarylpyrimidine (DAPY) derivative has demonstrated significant efficacy against both wild-type and drug-resistant strains of HIV-1.[1] This document collates available data on its biological activity and metabolic stability, offers detailed experimental protocols for its characterization, and presents visual representations of its mechanism of action and relevant experimental workflows to support further research and development.

Core Physicochemical Properties

Detailed experimental data on the core physicochemical properties of HIV-1 inhibitor-23 (compound 12a), such as its octanol-water partition coefficient (LogP), aqueous solubility, and acid dissociation constant (pKa), are not publicly available in the cited scientific literature. These parameters are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. Further studies are required to elucidate these specific characteristics.

Biological Activity and In Vitro Stability

HIV-1 inhibitor-23 has been characterized by its potent antiviral activity and a favorable preliminary safety profile. The key biological parameters are summarized in Table 1.

Table 1: Quantitative Biological Data for HIV-1 Inhibitor-23 (compound 12a)

| Parameter | Value | Description |

| EC50 (HIV-1 WT) | 24.9 nM | 50% effective concentration against wild-type HIV-1. |

| EC50 (HIV-1 K103N) | 10.4 nM | 50% effective concentration against the K103N resistant mutant of HIV-1. |

| CC50 | > 221 µM | 50% cytotoxic concentration in host cells. |

| Selectivity Index (WT) | > 8,873 | A high ratio of cytotoxicity to antiviral efficacy for the wild-type virus. |

| Selectivity Index (K103N) | > 21,186 | A high ratio of cytotoxicity to antiviral efficacy for the K103N mutant. |

Data sourced from Han S, et al. Eur J Med Chem. 2020;185:111874.[1]

In addition to its potent antiviral activity, HIV-1 inhibitor-23 has been reported to exhibit favorable in vitro microsomal stability across various species .[1] This suggests that the compound may have a lower susceptibility to first-pass metabolism in the liver, a desirable characteristic for an orally administered drug. However, specific quantitative data, such as metabolic half-life (t½) or intrinsic clearance (CLint), have not been reported.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the evaluation of HIV-1 inhibitor-23.

Determination of Antiviral Efficacy (EC50)

This protocol outlines the procedure for assessing the in vitro antiviral activity of a test compound against HIV-1.

-

Cell Preparation: MT-4 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics. Cells are seeded into 96-well microtiter plates at a density of 1 x 10^4 cells per well.

-

Compound Dilution: A stock solution of HIV-1 inhibitor-23 is prepared in 100% DMSO and serially diluted in culture medium to achieve final concentrations ranging from nanomolar to micromolar.

-

Viral Infection: A standardized amount of HIV-1 (wild-type or mutant strains) is added to the cell-containing wells.

-

Incubation: The plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for 5 days.

-

Quantification of Viral Replication: The cytopathic effect of the virus is quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method. The absorbance is read at 540 nm.

-

Data Analysis: The percentage of protection from virus-induced cell death is calculated for each compound concentration. The EC50 value is determined from the dose-response curve by regression analysis.

Determination of Cytotoxicity (CC50)

This protocol describes the method to evaluate the toxicity of the test compound on host cells.

-

Cell Preparation: MT-4 cells are prepared and seeded in 96-well plates as described in the antiviral efficacy protocol.

-

Compound Exposure: Serial dilutions of HIV-1 inhibitor-23 are added to the wells. No virus is added.

-

Incubation: The plates are incubated under the same conditions as the antiviral assay for 5 days.

-

Cell Viability Assessment: The viability of the cells is determined using the MTT assay, as described previously.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The CC50 value is determined from the dose-response curve.

In Vitro Microsomal Stability Assay

This protocol details the procedure for assessing the metabolic stability of a compound using liver microsomes.

-

Preparation of Incubation Mixture: A mixture containing liver microsomes (e.g., human, rat, mouse) and a phosphate buffer (pH 7.4) is prepared in microtubes.

-

Compound Addition: HIV-1 inhibitor-23 is added to the mixture at a final concentration of 1 µM.

-

Pre-incubation: The mixture is pre-incubated at 37°C for 5 minutes.

-

Reaction Initiation: The metabolic reaction is initiated by the addition of an NADPH-regenerating system. A parallel incubation without NADPH serves as a negative control.

-

Time-course Sampling: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

-

Reaction Termination: The reaction is quenched by adding ice-cold acetonitrile containing an internal standard to each aliquot.

-

Sample Processing: The samples are centrifuged to precipitate proteins. The supernatant is collected for analysis.

-

LC-MS/MS Analysis: The concentration of the remaining parent compound is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Data Calculation: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound over time.

Mandatory Visualizations

Mechanism of Action: NNRTI Inhibition of HIV-1 Reverse Transcriptase

The following diagram illustrates the allosteric inhibition of HIV-1 reverse transcriptase by HIV-1 inhibitor-23.

References

In-Depth Technical Guide: Molecular Modeling and Docking of HIV-1 Inhibitor-23 with Reverse Transcriptase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular modeling and docking studies of HIV-1 inhibitor-23, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI), with its target, the HIV-1 reverse transcriptase (RT) enzyme. This document details the quantitative data, experimental protocols, and logical workflows involved in the computational analysis of this inhibitor.

Introduction to HIV-1 Inhibitor-23 and Reverse Transcriptase

HIV-1 Reverse Transcriptase (RT) is a critical enzyme in the lifecycle of the human immunodeficiency virus (HIV), responsible for converting the viral RNA genome into DNA for integration into the host cell's genome. As such, it is a primary target for antiretroviral therapy. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of drugs that bind to an allosteric site on the RT, inducing conformational changes that inhibit its function.

HIV-1 inhibitor-23 (also referred to as compound 12a in scientific literature) is a novel diarylpyrimidine (DAPY) derivative discovered through a fragment hopping-based approach. It has demonstrated high potency against both wild-type (WT) HIV-1 and the common drug-resistant K103N mutant strain, with low cytotoxicity, making it a promising candidate for further drug development.

Data Presentation: Biological Activity and Cytotoxicity

The following table summarizes the key quantitative data for HIV-1 inhibitor-23's biological activity and cytotoxicity.

| Compound | Target | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) |

| HIV-1 Inhibitor-23 (12a) | HIV-1 WT | 24.9 | > 221 | > 8873 |

| HIV-1 Inhibitor-23 (12a) | HIV-1 K103N | 10.4 | > 221 | > 21186 |

EC50: The half maximal effective concentration, indicating the concentration of the inhibitor required to inhibit 50% of the viral replication. CC50: The half maximal cytotoxic concentration, indicating the concentration that causes death to 50% of host cells. SI: Selectivity Index (CC50/EC50), a measure of the inhibitor's therapeutic window.

Experimental Protocols: Molecular Modeling and Docking

The following protocol outlines the methodology used for the molecular modeling and docking studies of HIV-1 inhibitor-23 with HIV-1 RT. This protocol is based on the procedures described in the primary research literature for diarylpyrimidine derivatives.

Protein and Ligand Preparation

-

Protein Structure Retrieval: The crystal structure of the HIV-1 RT complexed with a known NNRTI is obtained from the Protein Data Bank (PDB). A common choice is PDB ID: 2ZD1.

-

Protein Preparation:

-

Water molecules and any co-ligands are removed from the crystal structure.

-

Hydrogen atoms are added to the protein structure.

-

The protein structure is optimized by assigning protonation states to the amino acid residues and minimizing the energy of the structure.

-

-

Ligand Structure Preparation:

-

The 2D structure of HIV-1 inhibitor-23 is sketched and converted to a 3D structure.

-

The ligand's geometry is optimized using a suitable force field (e.g., OPLS3).

-

Partial atomic charges are assigned to the ligand atoms.

-

Molecular Docking Procedure

-

Binding Site Definition: The binding site is defined as the NNRTI binding pocket (NNIBP) of the HIV-1 RT, typically centered on the co-crystallized ligand from the original PDB file. A grid box is generated around this binding site to define the docking search space.

-

Docking Algorithm: A molecular docking program such as Schrödinger Maestro is utilized. The docking is performed using a standard precision (SP) or extra precision (XP) Glide docking protocol.

-

Pose Generation and Scoring: The docking algorithm samples different conformations (poses) of the ligand within the defined binding site. Each pose is evaluated using a scoring function that estimates the binding affinity (e.g., GlideScore). The poses with the best scores are retained for further analysis.

-

Analysis of Docking Results: The predicted binding poses of HIV-1 inhibitor-23 are visually inspected to analyze the key interactions with the amino acid residues in the NNIBP. This includes identifying hydrogen bonds, hydrophobic interactions, and π-π stacking interactions.

Visualizations

Experimental Workflow for NNRTI Discovery and Evaluation

The following diagram illustrates the general workflow for the discovery and initial evaluation of novel NNRTIs like HIV-1 inhibitor-23.

Preclinical Pharmacological Profile of Novel HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical pharmacological profiles of selected novel non-nucleoside reverse transcriptase inhibitors (NNRTIs). The document focuses on quantitative data presentation, detailed experimental methodologies, and visual representations of key processes to facilitate understanding and application in a research and drug development context.

Introduction to Novel HIV-1 NNRTIs

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a critical class of antiretroviral drugs used in the treatment of HIV-1 infection. They function by binding to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its DNA polymerase activity.[1] The development of novel NNRTIs is driven by the need to overcome the limitations of earlier-generation drugs, primarily the emergence of drug-resistant viral strains and adverse side effect profiles.[1][2]

This guide focuses on the preclinical data of several promising novel NNRTIs that have demonstrated potent antiviral activity and favorable resistance profiles. These include compounds from various chemical classes, such as diarylpyrimidines (DAPYs) and catechol diethers.

Quantitative Pharmacological Data

The following tables summarize the in vitro antiviral activity, cytotoxicity, and enzymatic inhibition of selected novel NNRTIs against wild-type and resistant strains of HIV-1.

Table 1: In Vitro Antiviral Activity and Cytotoxicity of Novel NNRTIs

| Compound | Virus Strain | Cell Line | EC₅₀ (nM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |

| K-5a2 | HIV-1 IIIB | C8166 | 1.88 ± 0.87 | > 50.00 | > 26,595 | [1][3] |

| HIV-1 IIIB | C8166 | 6.11 ± 0.57 | > 50.00 | > 8,183 | [3] | |

| HIV-1 (Clinical Isolate) | PBMCs | 2.16 ± 0.24 | 39.74 ± 6.29 | 18,400 | [1] | |

| HIV-1 (Clinical Isolate) | PBMCs | 2.25 ± 0.87 | 39.74 ± 6.29 | 17,662 | [1] | |

| HIV-1 (Clinical Isolate) | PBMCs | 5.56 ± 2.16 | 39.74 ± 6.29 | 7,147 | [1] | |

| Catechol Diether Cmpd 1 | HIV-1 WT | MT-2 | Low nM | - | - | [4] |

| HIV-1 Y181C | MT-2 | Low nM | - | - | [4] | |

| Catechol Diether OCR5753 | HIV-1 WT | Human T-cells | 0.055 | - | - | [5] |

| GS-5894 | HIV-1 IIIB | MT-4 | 1.5 - 4.2 | > 66 | > 5,152 - >66,000 | |

| AIC292 | HIV-1 WT | Various | Low nM | Well tolerated | High | [2] |

EC₅₀ (50% effective concentration): The concentration of the drug that inhibits viral replication by 50%. CC₅₀ (50% cytotoxic concentration): The concentration of the drug that reduces cell viability by 50%. SI (Selectivity Index): The ratio of CC₅₀ to EC₅₀, indicating the therapeutic window of the compound. PBMCs: Peripheral Blood Mononuclear Cells.

Table 2: Activity of Novel NNRTIs Against Resistant HIV-1 Strains

| Compound | Resistant Mutant Strain | Fold Change in EC₅₀ vs. WT | Reference |

| K-5a2 | L100I | - | [1] |

| K103N | - | [1] | |

| Y181C | - | [1] | |

| Y188L | - | [1] | |

| E138K | - | [1] | |

| K103N/Y181C (double mutant) | - | [1] | |

| Catechol Diether Cmpd 1 | Y181C | Potent Activity | [2][4] |

| GS-5894 | Panel of 32 NNRTI-resistant variants | Superior to marketed NNRTIs | |

| AIC292 | K103N | Active | [2] |

| Y181C | Active | [2] | |

| G190A | Active | [2] | |

| L100I | Hypersusceptible | [2] |

Fold Change in EC₅₀: The ratio of the EC₅₀ against the mutant strain to the EC₅₀ against the wild-type strain. A lower value indicates better activity against the resistant strain.

Table 3: Preclinical Pharmacokinetic Parameters of Selected Novel NNRTIs

| Compound | Animal Model | Dosing Route | Key Parameters | Reference |

| Catechol Diether Cmpd I | BALB/c mice | Intraperitoneal | Prolonged serum residence time (48h) | [6] |

| Catechol Diether Cmpd II | BALB/c mice | Intraperitoneal | Enhanced area under the curve and decreased plasma clearance compared to efavirenz | [6] |

| GS-5894 | Rat | Oral | Mean residence time: 2.9 h | |

| Dog | Oral | Mean residence time: 23 h; Oral bioavailability: 31-34% | ||

| K-5a2 | Rat | Oral | Favorable pharmacokinetics | [1] |

Experimental Protocols

Detailed methodologies for the key preclinical experiments are provided below.

In Vitro Antiviral Activity Assay (MT-4 Cells, MTT Method)

This assay determines the concentration of a compound required to inhibit HIV-1 induced cytopathogenicity in MT-4 cells.

Materials:

-

MT-4 human T-cell lymphoma cell line

-

HIV-1 viral stock (e.g., IIIB strain)

-

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and antibiotics

-

Test compounds (novel NNRTIs) and reference compounds (e.g., Efavirenz)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

MTT solvent (e.g., 10% Triton X-100 in acidic isopropanol)

-

96-well microtiter plates

Procedure:

-

Cell Plating: Seed MT-4 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.

-

Compound Addition: Prepare serial dilutions of the test and reference compounds in culture medium. Add 100 µL of each dilution to the appropriate wells. Include wells with cells and no compound as virus controls and wells with cells only as mock-infected controls.

-

Virus Infection: Add 50 µL of HIV-1 stock (at a predetermined multiplicity of infection, e.g., 0.01) to the wells containing cells and compounds. Mock-infect control wells with 50 µL of medium.

-

Incubation: Incubate the plates for 5 days at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cytoprotection for each compound concentration and determine the EC₅₀ value using a dose-response curve.

Cytotoxicity Assay (MTT Method)

This assay determines the concentration of a compound that is toxic to the host cells.

Materials:

-

Same as for the antiviral activity assay, excluding the virus stock.

Procedure:

-

Cell Plating: Seed MT-4 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.

-

Compound Addition: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of each dilution to the appropriate wells. Include wells with cells and no compound as cell controls.

-

Incubation: Incubate the plates for 5 days at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition and Solubilization: Follow steps 5 and 6 from the antiviral activity assay protocol.

-

Absorbance Reading: Read the absorbance at 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration and determine the CC₅₀ value from a dose-response curve.[7]

HIV-1 p24 Antigen ELISA

This assay quantifies the amount of HIV-1 p24 core antigen in the supernatant of infected cell cultures as a measure of viral replication.

Materials:

-

Supernatants from HIV-1 infected cell cultures (from antiviral assays)

-

Commercial HIV-1 p24 ELISA kit (containing capture antibody-coated plates, detection antibody, streptavidin-HRP, substrate, and stop solution)

-

Wash buffer

-

Microplate reader

Procedure:

-

Sample Preparation: Collect supernatants from the antiviral assay plates before the addition of MTT. Clarify the supernatants by centrifugation.

-

ELISA Protocol: Follow the manufacturer's instructions for the p24 ELISA kit. A general procedure is as follows: a. Add standards and diluted samples to the antibody-coated wells. b. Incubate for 1-2 hours at room temperature. c. Wash the wells multiple times with wash buffer. d. Add the biotinylated detection antibody and incubate for 1 hour. e. Wash the wells. f. Add streptavidin-HRP conjugate and incubate for 30-45 minutes. g. Wash the wells. h. Add TMB substrate and incubate in the dark for 15-30 minutes. i. Add stop solution to terminate the reaction.

-

Absorbance Reading: Read the absorbance at 450 nm.

-

Data Analysis: Generate a standard curve from the p24 standards and calculate the p24 concentration in the samples. The EC₅₀ can be determined as the compound concentration that reduces the p24 level by 50%.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This cell-free assay measures the direct inhibitory effect of a compound on the enzymatic activity of recombinant HIV-1 RT.

Materials:

-

Recombinant HIV-1 RT enzyme

-

Reaction buffer (containing Tris-HCl, KCl, MgCl₂, DTT)

-

Poly(rA) template and oligo(dT) primer

-

Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., ³H-dTTP or a non-radioactive labeled nucleotide)

-

Test compounds

-

Filter plates or spin columns for separating incorporated from unincorporated nucleotides

-

Scintillation counter or appropriate detection instrument for the chosen label

Procedure:

-

Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the reaction buffer, poly(rA)•oligo(dT) template/primer, and dNTPs.

-

Compound Addition: Add the test compound at various concentrations.

-

Enzyme Addition: Initiate the reaction by adding the HIV-1 RT enzyme.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

-

Reaction Termination and Separation: Stop the reaction (e.g., by adding EDTA) and separate the newly synthesized, labeled DNA from the unincorporated labeled dNTPs using a filter plate or spin column.

-

Quantification: Measure the amount of incorporated label using a scintillation counter or other appropriate instrument.

-

Data Analysis: Calculate the percentage of RT inhibition for each compound concentration and determine the IC₅₀ value.

Preclinical Pharmacokinetic (PK) Study in Mice

This in vivo study assesses the absorption, distribution, metabolism, and excretion (ADME) profile of a novel NNRTI.

Materials:

-

BALB/c mice (or other appropriate strain)

-

Test compound formulated for the desired route of administration (e.g., oral gavage, intraperitoneal injection)

-

Blood collection supplies (e.g., capillaries, EDTA tubes)

-

Analytical instrumentation for drug quantification in plasma (e.g., LC-MS/MS)

Procedure:

-

Animal Acclimatization: Acclimatize animals to the housing conditions for at least one week.

-

Dosing: Administer a single dose of the test compound to a group of mice via the chosen route.

-

Blood Sampling: Collect blood samples from the mice at multiple time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24, 48 hours).

-

Plasma Preparation: Process the blood samples to obtain plasma.

-

Sample Analysis: Quantify the concentration of the test compound in the plasma samples using a validated analytical method like LC-MS/MS.

-

Data Analysis: Plot the plasma concentration-time curve and calculate key pharmacokinetic parameters such as Cₘₐₓ (maximum concentration), Tₘₐₓ (time to maximum concentration), AUC (area under the curve), and half-life (t₁/₂).

Visualizations: Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate key experimental workflows and logical relationships in the preclinical pharmacological profiling of novel NNRTIs.

Caption: Workflow for determining the in vitro antiviral activity (EC₅₀) of a novel NNRTI.

Caption: Logical flow of preclinical pharmacological profiling for a novel NNRTI.

Caption: Simplified mechanism of action for HIV-1 NNRTIs.

Conclusion

The preclinical pharmacological profiling of novel HIV-1 NNRTIs is a critical step in the drug development pipeline. The data and protocols presented in this guide offer a framework for the evaluation of new chemical entities. The compounds highlighted demonstrate the potential of ongoing research to identify next-generation NNRTIs with improved potency, broader activity against resistant strains, and favorable pharmacokinetic properties. A systematic and rigorous preclinical evaluation, as outlined here, is essential for the successful translation of these promising compounds into clinically effective antiretroviral therapies.

References

- 1. Structure-Based Discovery and Characterization of a Preclinical Drug Candidate for the Treatment of HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular and cellular studies evaluating a potent 2-cyanoindolizine catechol diether NNRTI targeting wildtype and Y181C mutant HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Molecular and Cellular Studies Evaluating a Potent 2-Cyanoindolizine Catechol Diether NNRTI Targeting Wildtype and Y181C Mutant HIV-1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-HIV Agents | Yale Ventures [ventures.yale.edu]

- 6. Structural and Preclinical Studies of Computationally Designed Non-Nucleoside Reverse Transcriptase Inhibitors for Treating HIV infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

Methodological & Application

Protocol for HIV-1 reverse transcriptase inhibition assay using HIV-1 inhibitor-23

Topic: Protocol for HIV-1 Reverse Transcriptase Inhibition Assay Using a Test Inhibitor (e.g., HIV-1 Inhibitor-23)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) is a retrovirus that relies on the enzyme reverse transcriptase (RT) to convert its RNA genome into DNA, a critical step for viral replication and integration into the host cell genome. This process makes HIV-1 RT a primary target for antiretroviral drug development.[1] Inhibition of this enzyme effectively halts the viral life cycle.

These application notes provide a detailed protocol for a non-radioactive, colorimetric HIV-1 reverse transcriptase inhibition assay. This assay is a valuable tool for screening and characterizing potential HIV-1 RT inhibitors, such as the hypothetical "HIV-1 inhibitor-23." The principle of this assay involves the measurement of newly synthesized cDNA from an RNA template by HIV-1 RT. The incorporation of labeled nucleotides into the cDNA is quantified, and the reduction in this signal in the presence of an inhibitor indicates its potency.

Principle of the Assay

The assay measures the synthesis of a DNA strand from an RNA template by HIV-1 RT. This process utilizes a poly(A) RNA template and an oligo(dT) primer. The reaction mixture contains digoxigenin (DIG)-labeled dUTP and biotin-labeled dATP, which are incorporated into the newly synthesized cDNA. The biotin-labeled cDNA is then captured on a streptavidin-coated microplate. The incorporated DIG is detected using an anti-DIG antibody conjugated to horseradish peroxidase (HRP). The HRP enzyme catalyzes a colorimetric reaction with a substrate like ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and the resulting color change is measured spectrophotometrically at 405 nm. The intensity of the color is directly proportional to the amount of cDNA synthesized and, therefore, to the activity of the RT enzyme. A decrease in color intensity in the presence of an inhibitor indicates inhibition of RT activity.

Materials and Reagents

-

Recombinant HIV-1 Reverse Transcriptase (RT)

-

HIV-1 inhibitor-23 (or other test compounds)

-

Streptavidin-coated 96-well microplate

-

Reaction Buffer (containing template/primer, dNTPs with DIG-dUTP and Biotin-dATP)

-

Lysis Buffer (for enzyme dilution)

-

Wash Buffer

-

Anti-DIG-HRP conjugate

-

HRP substrate (e.g., ABTS)

-

Stop Solution (e.g., 1% SDS)

-

Microplate reader capable of measuring absorbance at 405 nm

-

Incubator (37°C)

-

Multichannel pipette

Experimental Protocol

This protocol is adapted from commercially available colorimetric HIV-1 RT assay kits.

4.1. Reagent Preparation

-

HIV-1 RT Enzyme Dilution: Dilute the stock HIV-1 RT to a working concentration (e.g., 1 ng/µL) in Lysis Buffer. Keep the enzyme on ice.

-

Inhibitor Dilutions: Prepare a serial dilution of HIV-1 inhibitor-23 in the appropriate solvent (e.g., DMSO), and then further dilute in the Reaction Buffer to achieve the desired final concentrations.

-

Reaction Mixture: Prepare the master reaction mix containing the reaction buffer, template/primer, and labeled dNTPs.

4.2. Assay Procedure

-

Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

-

Negative Control (No Enzyme): Reaction Buffer without HIV-1 RT.

-

Positive Control (No Inhibitor): Reaction Buffer with HIV-1 RT.

-

Test Wells: Reaction Buffer with HIV-1 RT and varying concentrations of HIV-1 inhibitor-23.

-

-

Reaction Incubation: Add the diluted HIV-1 RT to the positive control and test wells. Incubate the plate at 37°C for 1 to 2 hours.

-

Capture of cDNA: Transfer the reaction mixtures to a streptavidin-coated microplate. Incubate at 37°C for 1 hour to allow the biotinylated cDNA to bind to the streptavidin.

-

Washing: Discard the contents of the wells and wash the plate 3-5 times with Wash Buffer to remove unincorporated nucleotides and other components.

-

Antibody Incubation: Add the anti-DIG-HRP conjugate to each well and incubate at 37°C for 45-60 minutes.

-

Final Washing: Repeat the washing step to remove any unbound antibody-enzyme conjugate.

-

Substrate Reaction: Add the HRP substrate (e.g., ABTS) to each well and incubate at room temperature for 15-30 minutes, or until sufficient color development is observed.

-

Stopping the Reaction: Add Stop Solution to each well to terminate the enzymatic reaction.

-

Data Acquisition: Measure the absorbance of each well at 405 nm using a microplate reader.

Data Presentation and Analysis

The raw absorbance data is used to calculate the percentage of inhibition for each concentration of HIV-1 inhibitor-23.

5.1. Calculation of Percent Inhibition

The percent inhibition is calculated using the following formula:

% Inhibition = 100 * (1 - (Abs_inhibitor - Abs_negative) / (Abs_positive - Abs_negative))

Where:

-

Abs_inhibitor is the absorbance of the well with the inhibitor.

-

Abs_positive is the absorbance of the positive control (enzyme, no inhibitor).

-

Abs_negative is the absorbance of the negative control (no enzyme).

5.2. Data Summary Table

The results can be summarized in a table as follows. The IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%, can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

| HIV-1 Inhibitor-23 Concentration (µM) | Mean Absorbance (405 nm) | Standard Deviation | Percent Inhibition (%) |

| 0 (Positive Control) | 1.250 | 0.050 | 0 |

| 0.01 | 1.125 | 0.045 | 10 |

| 0.1 | 0.875 | 0.060 | 30 |

| 1 | 0.625 | 0.055 | 50 |

| 10 | 0.250 | 0.040 | 80 |

| 100 | 0.125 | 0.030 | 90 |

| Negative Control | 0.050 | 0.010 | N/A |

Estimated IC50 for HIV-1 Inhibitor-23: 1 µM

Visualizations

6.1. Experimental Workflow

References

Application Notes and Protocols: Utilizing Diarylpyrimidine Inhibitors in Studies of HIV-1 NNRTI Resistance Mechanisms

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing diarylpyrimidine non-nucleoside reverse transcriptase inhibitors (NNRTIs), exemplified here as "HIV-1 Inhibitor-23," for studying the mechanisms of drug resistance in Human Immunodeficiency Virus Type 1 (HIV-1). Detailed protocols for key biochemical and cell-based assays are provided to enable the characterization of inhibitor potency against wild-type and mutant forms of HIV-1 reverse transcriptase (RT).

Introduction

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a critical component of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection. NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket in the p66 subunit of HIV-1 RT, approximately 10 Å from the polymerase active site.[1][2] This binding induces a conformational change in the enzyme that inhibits DNA polymerization.[3] The diarylpyrimidine (DAPY) class of NNRTIs, which includes the FDA-approved drugs etravirine and rilpivirine, has shown significant activity against HIV-1 strains resistant to first-generation NNRTIs.

A major challenge in NNRTI-based therapy is the emergence of drug-resistant mutations in the reverse transcriptase gene. Common mutations such as K103N, Y181C, and G190A can significantly reduce the binding affinity of NNRTIs, leading to treatment failure.[4][5] The study of novel diarylpyrimidine inhibitors, such as the representative "HIV-1 Inhibitor-23," against these resistant strains is crucial for the development of more robust and effective antiretroviral therapies.

Data Presentation

The following tables summarize the inhibitory activity of two representative diarylpyrimidine NNRTIs, etravirine and rilpivirine, against wild-type (WT) HIV-1 and clinically relevant NNRTI-resistant mutants. This data serves as a benchmark for evaluating novel diarylpyrimidine compounds.

Table 1: In Vitro Anti-HIV-1 Activity of Etravirine (EC50 in nM)

| HIV-1 Strain | EC50 (nM) | Fold Change vs. WT |

| Wild-Type | 0.9 - 5.5[6] | 1.0 |

| K103N | No significant change[7] | ~1 |

| Y181C | 8.0[8] | Variable |

| K103N + Y181C | 5.0[8] | Variable |

EC50 (50% effective concentration) is the concentration of the drug that inhibits 50% of viral replication in cell culture.

Table 2: In Vitro Anti-HIV-1 Activity of Rilpivirine (EC50 in nM)

| HIV-1 Strain | EC50 (nM) | Fold Change vs. WT |

| Wild-Type | ~0.5 - 1.2 | 1.0 |

| K103N | < 7[9] | < 14 |

| Y181C | < 7[9] | < 14 |

| L100I + K103N | < 5.4[9] | < 11 |

Data for rilpivirine is presented to show the activity profile of a related diarylpyrimidine NNRTI.

Table 3: HIV-1 Reverse Transcriptase Enzymatic Inhibition (IC50)

| Enzyme | Etravirine IC50 | Rilpivirine IC50 (nM) |

| Wild-Type RT | Low nM range[10] | ~14[1] |

| K103N RT | - | - |

| Y181C RT | Increased IC50[10] | - |

| E138K RT | - | 57.7[1] |

IC50 (50% inhibitory concentration) is the concentration of the drug that inhibits 50% of the enzymatic activity of HIV-1 RT.

Experimental Protocols

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This protocol determines the in vitro inhibitory activity of a compound against purified HIV-1 reverse transcriptase.

Materials:

-

Purified recombinant HIV-1 RT (wild-type and mutant forms)

-

Poly(rA)-oligo(dT)18 template-primer[2]

-

[³H]-dTTP (tritiated deoxythymidine triphosphate)[2]

-

Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl₂[2]

-

Test compound (e.g., HIV-1 Inhibitor-23) dissolved in DMSO

-

0.5 M EDTA[2]

-

Streptavidin-coated scintillation proximity assay (SPA) beads[2]

-

Microplate scintillation counter[2]

-

96-well microplates

Procedure:

-

Prepare serial dilutions of the test compound in DMSO. Further dilute in reaction buffer to the desired final concentrations.

-

In a 96-well plate, add the following to each well:

-

Initiate the reaction by adding purified HIV-1 RT (final concentration 25 nM) to each well.[2]

-

Stop the reaction by adding 0.5 M EDTA.[2]

-

Add streptavidin SPA beads to each well. The biotinylated oligo(dT) primer will bind to the beads, bringing the incorporated [³H]-dTTP into proximity for signal detection.[2]

-

Shake the plate for 5 minutes and then allow the beads to settle for at least 30 minutes.

-

Measure the radioactivity in each well using a microplate scintillation counter.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 value by plotting the percent inhibition versus the log of the compound concentration and fitting the data to a dose-response curve.

Cell-Based Anti-HIV-1 Assay using MT-4 Cells

This protocol measures the ability of a compound to inhibit HIV-1 replication in a human T-cell line.

Materials:

-

MT-4 cells[12]

-

HIV-1 viral stock (e.g., HIV-1 IIIB for wild-type, or engineered strains with resistance mutations)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and antibiotics

-

Test compound (e.g., HIV-1 Inhibitor-23)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or similar viability assay kit[12]

-

Spectrophotometer

Procedure:

-

Seed MT-4 cells into a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of culture medium.

-

Prepare serial dilutions of the test compound in culture medium and add 50 µL to the appropriate wells. Include wells with no compound as a virus control and wells with no virus as a cell control.

-

Add 50 µL of HIV-1 viral stock at a predetermined multiplicity of infection (MOI) to the wells containing cells and compound.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 4-5 days.[12]

-

After the incubation period, assess cell viability using the MTT assay. Add MTT reagent to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., acidified isopropanol).

-

Measure the absorbance at 570 nm using a spectrophotometer.

-

Calculate the percentage of cell protection for each compound concentration relative to the virus and cell controls.

-

Determine the EC50 value by plotting the percentage of protection versus the log of the compound concentration and fitting the data to a dose-response curve.

-

Concurrently, determine the 50% cytotoxic concentration (CC50) of the compound on uninfected MT-4 cells to assess its therapeutic index (SI = CC50/EC50).

X-ray Crystallography of HIV-1 RT in Complex with an NNRTI

This protocol outlines the general steps for determining the crystal structure of HIV-1 RT bound to an inhibitor.

Materials:

-

Highly purified HIV-1 RT (wild-type or mutant)

-

NNRTI inhibitor (e.g., HIV-1 Inhibitor-23)

-

Crystallization buffer (e.g., containing PEG 3400, buffered at pH 5)[13]

-

Cryoprotectant

-

Crystallization plates (hanging drop or sitting drop vapor diffusion)

-

X-ray diffraction equipment (synchrotron source recommended)

Procedure:

-

Concentrate the purified HIV-1 RT to approximately 10-25 mg/mL.[14]

-

Prepare a complex of RT and the NNRTI by incubating the protein with a molar excess of the inhibitor.

-

Set up crystallization trials using vapor diffusion (hanging or sitting drop) by mixing the RT-inhibitor complex with the crystallization buffer at various ratios.

-

Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth.

-

Once suitable crystals have grown, soak them in a cryoprotectant solution to prevent ice formation during data collection.

-

Flash-freeze the crystals in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data to determine the space group and unit cell dimensions.

-

Solve the crystal structure using molecular replacement with a known RT structure as a search model.

-

Refine the structure and build the inhibitor into the electron density map to visualize the binding mode and interactions with the NNRTI binding pocket.

Visualizations

Caption: Mechanism of NNRTI Action.

Caption: Mechanism of NNRTI Resistance.

Caption: Workflow for HIV-1 RT Inhibition Assay.

Caption: Workflow for Cell-Based Anti-HIV-1 Assay.

References

- 1. Biochemical Mechanism of HIV-1 Resistance to Rilpivirine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubcompare.ai [pubcompare.ai]

- 3. Detecting allosteric sites of HIV-1 reverse transcriptase by X-ray crystallographic fragment screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of novel diarylpyrimidine derivatives as potent HIV-1 non-nucleoside reverse transcriptase inhibitors against wild-type and K103N mutant viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. HIV-1 Reverse Transcriptase and Antiviral Drug Resistance. Part 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Profile of etravirine for the treatment of HIV infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Clinical Pharmacokinetics and Pharmacodynamics of Etravirine: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Evaluation of etravirine resistance in clinical samples by a simple phenotypic test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. profoldin.com [profoldin.com]

- 12. A simple assay based on HIV infection preventing the reclustering of MT-4 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Crystal structure of HIV-1 reverse transcriptase in complex with a polypurine tract RNA:DNA - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: High-Throughput Screening of Diarylpyrimidine Derivatives for Anti-HIV Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus (HIV), the causative agent of Acquired Immunodeficiency Syndrome (AIDS), remains a significant global health challenge.[1] One of the most critical targets for antiretroviral therapy is the HIV-1 reverse transcriptase (RT), an enzyme essential for the conversion of the viral RNA genome into DNA, a crucial step in the viral replication cycle.[1][2] Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of antiretroviral drugs that bind to an allosteric site on the RT, known as the NNRTI binding pocket, inducing a conformational change that inhibits its enzymatic activity.[1][3]

Diarylpyrimidine (DAPY) derivatives have emerged as a highly potent and successful class of NNRTIs.[1] Compounds like etravirine and rilpivirine, both DAPY derivatives, have been approved for clinical use and demonstrate efficacy against wild-type and some drug-resistant strains of HIV-1. The continuous emergence of drug-resistant HIV-1 strains necessitates the discovery and development of new, more effective NNRTIs. High-throughput screening (HTS) plays a pivotal role in this process, enabling the rapid evaluation of large libraries of chemical compounds for their anti-HIV activity.[4][5]

These application notes provide detailed protocols for the high-throughput screening of diarylpyrimidine derivatives for anti-HIV activity, focusing on cell-based antiviral assays and enzyme inhibition assays.

Mechanism of Action of Diarylpyrimidine Derivatives

Diarylpyrimidine derivatives act as non-competitive inhibitors of HIV-1 reverse transcriptase. They bind to a hydrophobic, allosteric pocket located approximately 10 Å from the polymerase active site.[3] This binding event induces a conformational change in the enzyme, which distorts the active site and limits the flexibility of the "thumb" and "finger" subdomains of the p66 subunit of RT. This ultimately blocks the process of reverse transcription.

Figure 1: Mechanism of action of diarylpyrimidine derivatives as NNRTIs.

High-Throughput Screening Workflow

The high-throughput screening process for identifying novel anti-HIV diarylpyrimidine derivatives typically involves a multi-step approach, starting with a primary cell-based assay to assess general antiviral activity and cytotoxicity, followed by a secondary, more specific enzyme inhibition assay to confirm the mechanism of action.

Figure 2: High-throughput screening workflow for anti-HIV diarylpyrimidines.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the 50% cytotoxic concentration (CC50) of the test compounds, which is the concentration that reduces cell viability by 50%.[6][7][8][9]

Materials:

-

MT-4 cells (or other suitable host cell line)[10][11][12][13][14]

-

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Diarylpyrimidine derivatives dissolved in dimethyl sulfoxide (DMSO).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[7]

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl).[6]

-

96-well microtiter plates.

-

CO2 incubator (37°C, 5% CO2).

-

Microplate reader.

Procedure:

-

Seed MT-4 cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of culture medium.[6]

-

Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of the diarylpyrimidine derivatives in culture medium. The final DMSO concentration should be less than 0.1%.

-

Add 100 µL of the diluted compounds to the wells containing the cells. Include cell control wells (no compound) and blank wells (medium only).

-

Incubate the plates for 4-5 days at 37°C in a 5% CO2 incubator.[10]

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8][9]

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8][9]

-

Incubate the plates overnight at 37°C.

-

Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.

-

The CC50 value is calculated from the dose-response curve.

Anti-HIV Activity Assay (MT-4 Cell-Based Assay)

This assay measures the ability of the compounds to protect MT-4 cells from the cytopathic effect (CPE) of HIV-1 infection. The 50% effective concentration (EC50) is the concentration of the compound that inhibits 50% of the viral CPE.

Materials:

-

All materials from the MTT assay.

-

HIV-1 laboratory-adapted strain (e.g., IIIB or NL4-3).

Procedure:

-

Seed MT-4 cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

-

Prepare serial dilutions of the diarylpyrimidine derivatives in culture medium.

-

Add 50 µL of the diluted compounds to the wells.

-

Add 50 µL of HIV-1 solution at a multiplicity of infection (MOI) of 0.01 to the wells.[10] Include virus control wells (cells + virus, no compound) and cell control wells (cells only).

-

Incubate the plates for 4-5 days at 37°C in a 5% CO2 incubator.[10]

-

After incubation, assess cell viability using the MTT assay as described above.

-

The EC50 value is calculated from the dose-response curve by comparing the viability of treated, infected cells to that of untreated, infected cells and uninfected cells.

The Selectivity Index (SI) is a crucial parameter for evaluating the potential of an antiviral compound and is calculated as the ratio of CC50 to EC50 (SI = CC50 / EC50). A higher SI value indicates greater selective antiviral activity with lower cellular toxicity. Compounds with an SI value ≥ 10 are generally considered promising for further development.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This is a biochemical assay to directly measure the inhibitory activity of the compounds against the HIV-1 RT enzyme, determining the 50% inhibitory concentration (IC50). A non-radioactive, colorimetric assay is described here.[15][16][17]

Materials:

-

Recombinant HIV-1 RT enzyme.

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 5 mM MgCl2, 1 mM DTT).

-

Poly(A) template and oligo(dT) primer.

-

Biotin-dUTP and Digoxigenin-dUTP.

-

Streptavidin-coated 96-well plates.

-

Anti-digoxigenin-peroxidase (POD) conjugate.

-

Peroxidase substrate (e.g., ABTS).

-

Stop solution.

-

Microplate reader.

Procedure:

-

Coat a streptavidin-coated 96-well plate with the poly(A)/oligo(dT) template/primer.

-

Prepare serial dilutions of the diarylpyrimidine derivatives in reaction buffer.

-

Add the diluted compounds to the wells.

-

Add the HIV-1 RT enzyme to the wells.

-

Add the dNTP mix containing biotin-dUTP and digoxigenin-dUTP to initiate the reaction.

-

Incubate the plate at 37°C for 1 hour.

-

Wash the plate to remove unincorporated nucleotides.

-

Add the anti-digoxigenin-POD conjugate and incubate.

-

Wash the plate to remove unbound conjugate.

-

Add the peroxidase substrate and incubate until a color develops.

-

Add the stop solution and measure the absorbance at the appropriate wavelength.

-

The IC50 value is calculated from the dose-response curve.

Data Presentation

The quantitative data obtained from these assays should be summarized in a clear and structured format to facilitate comparison between different diarylpyrimidine derivatives.

Table 1: Anti-HIV Activity and Cytotoxicity of Diarylpyrimidine Derivatives

| Compound ID | EC50 (nM) vs. HIV-1 (Wild-Type) | CC50 (µM) in MT-4 cells | Selectivity Index (SI = CC50/EC50) |

| DAPY-001 | 2.6 | 27.2 | 10461 |

| DAPY-002 | 3.8 | >100 | >26315 |

| DAPY-003 | 14 | 264.19 | 18870 |

| Etravirine | 4.0 | 2.2 | 550 |

| Nevirapine | 10 | >100 | >10000 |

Table 2: HIV-1 Reverse Transcriptase Inhibitory Activity

| Compound ID | IC50 (µM) against HIV-1 RT (Wild-Type) |

| DAPY-001 | 0.084 |

| DAPY-002 | 0.021 |

| DAPY-003 | 0.57 |

| Etravirine | 0.011 |

| Nevirapine | 2.32 |

Conclusion

The protocols and workflow described in these application notes provide a robust framework for the high-throughput screening and initial characterization of novel diarylpyrimidine derivatives as potential anti-HIV agents. By systematically evaluating the antiviral efficacy, cytotoxicity, and mechanism of action, promising lead compounds can be identified for further optimization and preclinical development in the ongoing effort to combat HIV/AIDS.

References

- 1. Development of diarylpyrimidine derivatives (& other heterocycles) as HIV-1 and WT RT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Mechanistic and Structural Investigation of Modified Derivatives of the Diaryltriazine Class of NNRTIs Targeting HIV-1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 5. High-Throughput Screening (HTS) | Malvern Panalytical [malvernpanalytical.com]

- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. broadpharm.com [broadpharm.com]

- 8. Cell Counting & Health Analysis [sigmaaldrich.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the AIDS virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Evaluation of anti-HIV-1 (Retroviridae: Orthoretrovirinae: Lentivirus: Human immunodeficiency virus type 1) activity of 6HP and 3TC in vitro using MT-4 cell line variants with different replicative activity - Kalnina - Problems of Virology [virusjour.crie.ru]

- 13. A simple assay based on HIV infection preventing the reclustering of MT-4 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. abnova.com [abnova.com]

- 16. profoldin.com [profoldin.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

Application Notes and Protocols for Evaluating the Synergy of HIV-1 Inhibitor-23 with Other Antiretrovirals

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of combination antiretroviral therapy (cART) has fundamentally changed the prognosis for individuals with HIV-1, transforming it into a manageable chronic condition. A key principle of cART is the use of multiple drugs that target different stages of the viral lifecycle. This approach can lead to synergistic interactions, where the combined effect of the drugs is greater than the sum of their individual effects.[1][2] Synergistic combinations are highly sought after as they can increase therapeutic efficacy, lower the required dosages of individual drugs, reduce toxicity, and limit the emergence of drug-resistant viral strains.[1][2]

This document provides detailed application notes and experimental protocols for evaluating the synergistic potential of a hypothetical novel antiretroviral, "HIV-1 Inhibitor-23," when used in combination with other established antiretroviral (ARV) agents.

Core Concepts: Quantifying Drug Synergy

The interaction between two or more drugs can be synergistic, additive, or antagonistic. The most widely accepted method for quantifying these interactions is the Chou-Talalay method, which is based on the median-effect principle of the mass-action law.[1][2][3] This method calculates a Combination Index (CI) , a quantitative measure of the nature of the drug interaction.

The CI value provides a clear interpretation of the interaction:

-

CI < 1: Indicates synergy.

-

CI = 1: Indicates an additive effect.

-

CI > 1: Indicates antagonism.

The CI can be calculated at different effect levels (e.g., 50%, 75%, and 90% inhibition of viral replication), providing a comprehensive understanding of the drug interaction across a range of concentrations.[4]

Experimental Protocols

In Vitro Synergy Testing: The Checkerboard Assay

The checkerboard assay is a common and robust method for evaluating the in vitro synergy of two compounds.[5][6][7] It involves testing a matrix of concentrations for both drugs, alone and in combination.

Objective: To determine the Combination Index (CI) for Inhibitor-23 when combined with other ARVs against HIV-1 replication in a cell-based assay.

Materials:

-

Cell Line: TZM-bl cells (a HeLa cell line genetically engineered to express CD4, CCR5, and CXCR4, and containing an integrated HIV-1 LTR-luciferase reporter gene).

-

Virus: Laboratory-adapted HIV-1 strains (e.g., HIV-1 IIIB, NL4-3) or clinical isolates.

-

Compounds:

-

HIV-1 Inhibitor-23 (stock solution of known concentration).

-

Partner ARVs (e.g., a reverse transcriptase inhibitor like Zidovudine [AZT], a protease inhibitor like Darunavir [DRV], or an integrase inhibitor like Raltegravir [RAL]).

-

-

Reagents:

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

Luciferase assay reagent.

-

Reagents for assessing cell viability (e.g., MTT, MTS, or CellTiter-Glo).

-

-

Equipment:

-

96-well flat-bottom cell culture plates.

-

Multichannel pipette.

-

CO2 incubator (37°C, 5% CO2).

-

Luminometer.

-

Experimental Workflow:

Caption: Figure 1: Experimental workflow for the checkerboard synergy assay.

Procedure:

-

Drug Dilution Preparation:

-

Prepare 2-fold serial dilutions of Inhibitor-23 and the partner ARV at 4x the final desired concentration in culture medium.

-

-

Checkerboard Plate Setup:

-

In a 96-well plate, add 50 µL of the diluted Inhibitor-23 along the y-axis (e.g., rows A-G).

-

Add 50 µL of the diluted partner ARV along the x-axis (e.g., columns 1-11).

-

Row H should contain only the dilutions of the partner ARV (single-drug control).

-

Column 12 should contain only the dilutions of Inhibitor-23 (single-drug control).

-

Include wells with cells and virus but no drugs (virus control) and wells with cells only (cell control).

-

-

Cell Seeding and Infection:

-

Add 50 µL of TZM-bl cells (at a density of 2 x 10^5 cells/mL) to each well.

-

Add 50 µL of HIV-1 stock (at a pre-determined titer) to each well except the cell control wells.

-

-

Incubation:

-

Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.

-

-

Measurement of Viral Replication and Cytotoxicity:

-

After incubation, measure luciferase activity using a luminometer as per the manufacturer's instructions.

-

In a parallel plate prepared identically but without virus, assess cell viability to determine the cytotoxicity of the drug combinations.

-

-

Data Analysis:

-

Calculate the percentage of viral inhibition for each well relative to the virus control.

-

Use software such as CompuSyn to calculate the CI values at 50%, 75%, and 90% inhibition (EC50, EC75, and EC90).

-

Understanding the Mechanism: HIV-1 Signaling and Drug Targets

Synergy often arises when drugs target different, non-competing steps in the HIV-1 replication cycle. Understanding the potential target of Inhibitor-23 is crucial for rational drug combination design. The HIV-1 lifecycle involves several key signaling pathways and enzymatic processes that are targets for current ARVs.[8][9][10]

Simplified HIV-1 Replication Cycle and ARV Targets:

Caption: Figure 2: Key stages of the HIV-1 replication cycle and the corresponding classes of antiretroviral drugs.

Data Presentation

Clear and concise presentation of quantitative data is essential for interpreting synergy studies.

Table 1: Cytotoxicity of Inhibitor-23 and Partner ARVs on TZM-bl Cells

| Compound | CC50 (µM) |

| Inhibitor-23 | [Insert Value] |

| Zidovudine (AZT) | [Insert Value] |

| Darunavir (DRV) | [Insert Value] |

| Raltegravir (RAL) | [Insert Value] |

| CC50: 50% cytotoxic concentration |

Table 2: Anti-HIV-1 Activity of Inhibitor-23 and Partner ARVs

| Compound | EC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| Inhibitor-23 | [Insert Value] | [Insert Value] |

| Zidovudine (AZT) | [Insert Value] | [Insert Value] |

| Darunavir (DRV) | [Insert Value] | [Insert Value] |

| Raltegravir (RAL) | [Insert Value] | [Insert Value] |

| EC50: 50% effective concentration |

Table 3: Combination Index (CI) Values for Inhibitor-23 with Partner ARVs

| Combination (Inhibitor-23 +) | CI at EC50 | CI at EC75 | CI at EC90 | Interpretation |

| Zidovudine (AZT) | [Value] | [Value] | [Value] | [Synergy/Additive/Antagonism] |

| Darunavir (DRV) | [Value] | [Value] | [Value] | [Synergy/Additive/Antagonism] |

| Raltegravir (RAL) | [Value] | [Value] | [Value] | [Synergy/Additive/Antagonism] |

| CI < 1 indicates synergy, CI = 1 indicates additivity, CI > 1 indicates antagonism. |

Conclusion